molecular formula C20H15ClFN5OS B2584832 N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903278-23-9

N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2584832
CAS No.: 903278-23-9
M. Wt: 427.88
InChI Key: FSTZITMIMDTTQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the retrieved sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved sources .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has demonstrated the potential of derivatives similar to the specified chemical compound in exhibiting significant antimicrobial and antitumor activities. The structural uniqueness of these compounds, often characterized by the presence of a 1,2,4-triazole ring system, contributes to their pharmacological potential. These compounds have been explored for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. Additionally, modifications to these molecules have led to compounds with potent antiproliferative activities against cancer cell lines, highlighting their potential as anticancer agents.

  • The synthesis of acetamide derivatives has shown considerable antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. The incorporation of the 1,2,4-triazole ring system and other structural modifications play a crucial role in enhancing these effects (MahyavanshiJyotindra et al., 2011).

  • Sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against breast and colon cancer cell lines. Certain compounds have shown significant potency, indicating the potential of these derivatives in cancer treatment (Ghorab et al., 2015).

  • A study on modifying acetamide derivatives to improve their anticancer effects revealed that alkylurea replacements could retain antiproliferative activity while reducing toxicity. These compounds have been effective in inhibiting tumor growth in animal models, suggesting their potential as effective anticancer agents with lower side effects (Wang et al., 2015).

Molecular Structure and Pharmacokinetics

The molecular structure and pharmacokinetic properties of compounds related to N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been extensively studied. These studies provide insights into the drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds, crucial for their development as therapeutic agents.

  • Quantum chemical studies on similar compounds have provided insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic signatures. These studies are fundamental in understanding the pharmacokinetic properties and antiviral potency against targets such as SARS-CoV-2 protein (Mary et al., 2020).

  • Vibrational spectroscopic studies have been utilized to obtain insights into the rehybridization and hyperconjugation effects on related molecules. Such analyses contribute to understanding the molecular interactions and stability, which are essential for designing drugs with optimal pharmacokinetic properties (Jenepha Mary et al., 2022).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved sources .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c21-16-12-15(8-9-17(16)22)23-18(28)13-29-20-25-24-19(14-6-2-1-3-7-14)27(20)26-10-4-5-11-26/h1-12H,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTZITMIMDTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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